molecular formula C16H23N3O4S B2559771 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide CAS No. 1105215-67-5

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide

Cat. No. B2559771
CAS RN: 1105215-67-5
M. Wt: 353.44
InChI Key: HQABHZRJXAUNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . It has a molecular weight of 453.557 . The structure of this compound includes a 1,1-dioxidoisothiazolidin-2-yl group, a 2-methylphenyl group, and an isobutyloxalamide group .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .

Mode of Action

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide affects the cell cycle progression pathway . The downstream effects include the arrest of the cell cycle, which can lead to the cessation of cell proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The molecular effect of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide’s action is the inhibition of CDK2 activity . On a cellular level, this results in the arrest of the cell cycle and potentially the cessation of cell proliferation .

Action Environment

The action, efficacy, and stability of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes .

properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-14-9-13(6-5-12(14)3)19-7-4-8-24(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABHZRJXAUNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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